MEK1/2 Inhibitory Potency: Structural Determinants of Activity Relative to Trametinib
The pyridin-3-ylsulfonyl-pyrrolidine motif, which distinguishes this compound from the clinical MEK inhibitor trametinib (which contains a 3-cyclopropyl-1,3,5-triazin-2-amine core), is associated with MEK1/2 inhibitory activity in the patent class. While specific IC50 data for this exact compound is not publicly available, the patent describes compounds sharing the pyridazine-pyrrolidine-sulfonylpyridine scaffold as having MEK1 IC50 values in the nanomolar range, with selectivity over a panel of 50 kinases exceeding 100-fold [1]. This suggests that this compound's structural features are designed to achieve a selectivity profile distinct from trametinib, which shows broader kinase cross-reactivity.
| Evidence Dimension | MEK1 inhibitory activity and kinase selectivity |
|---|---|
| Target Compound Data | Not explicitly reported; scaffold class shows MEK1 IC50 <100 nM (inferred from patent SAR) |
| Comparator Or Baseline | Trametinib: MEK1 IC50 ~0.7–2 nM |
| Quantified Difference | Unable to calculate due to lack of direct data for the specific compound |
| Conditions | Enzymatic MEK1 assay; patent WO2014169843A1 |
Why This Matters
Procurement of this specific compound, rather than trametinib or other clinical MEK inhibitors, is essential for researchers exploring the SAR around the pyridazine-pyrrolidine-sulfonylpyridine chemotype, as the 3-methylpyridazine substitution pattern may confer unique selectivity features not present in marketed drugs.
- [1] Shanghai Fochon Pharmaceutical Co., Ltd. WO2014169843A1 – Certain protein kinase inhibitors. World Intellectual Property Organization, 2014. View Source
